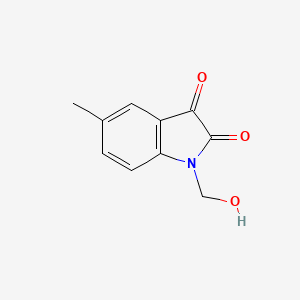
2-Pyridin-4-ylethanethiol;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-ylethanethiol typically involves the reaction of 4-pyridinecarboxaldehyde with thiourea, followed by reduction with sodium borohydride. The reaction conditions include a solvent such as ethanol and a temperature range of 0-25°C.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control, typically maintained below 30°C to prevent decomposition.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol, followed by purification through recrystallization. The process is conducted in specialized reactors designed to handle the exothermic nature of the reaction and the corrosive reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-4-ylethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
2,4,6-Trinitrophenol undergoes:
Reduction: It can be reduced to form aminophenols.
Substitution: The nitro groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation of 2-Pyridin-4-ylethanethiol: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction of 2,4,6-Trinitrophenol: Reducing agents such as sodium dithionite and iron powder are commonly used.
Major Products
Oxidation of 2-Pyridin-4-ylethanethiol: Produces disulfides.
Reduction of 2,4,6-Trinitrophenol: Produces aminophenols.
Scientific Research Applications
2-Pyridin-4-ylethanethiol; 2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the manufacture of dyes and explosives.
Mechanism of Action
The mechanism of action of 2,4,6-trinitrophenol involves its ability to act as an electron acceptor due to the presence of nitro groups. This property makes it an effective oxidizing agent. In biological systems, it can uncouple oxidative phosphorylation, leading to increased metabolic rates.
2-Pyridin-4-ylethanethiol acts through its thiol group, which can form covalent bonds with various biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Similar in structure but less explosive than 2,4,6-trinitrophenol.
2-Pyridin-2-ylethanethiol: Similar thiol derivative but with different positional isomerism.
Uniqueness
This compound’s unique properties and diverse applications make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
69603-95-8 |
|---|---|
Molecular Formula |
C13H12N4O7S |
Molecular Weight |
368.32 g/mol |
IUPAC Name |
2-pyridin-4-ylethanethiol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9NS.C6H3N3O7/c9-6-3-7-1-4-8-5-2-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,4-5,9H,3,6H2;1-2,10H |
InChI Key |
UROWYGPVMIKVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCS.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14014204.png)
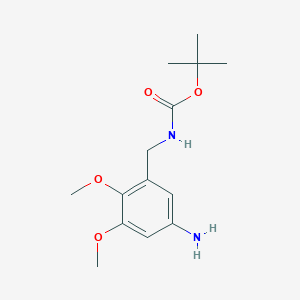
![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
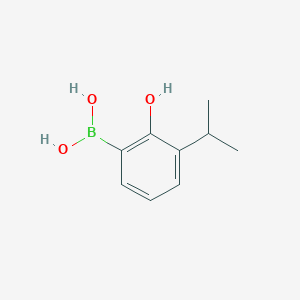
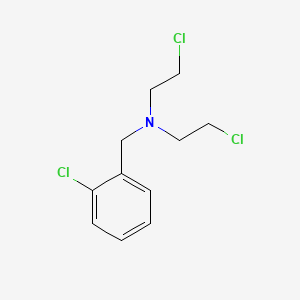



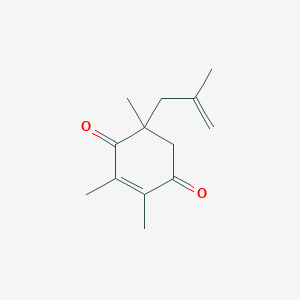
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
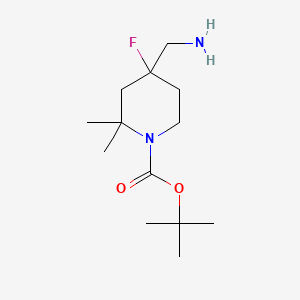
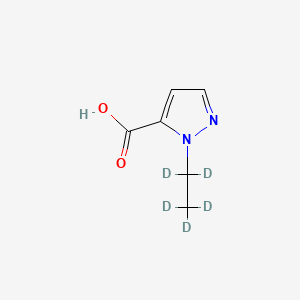
![1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea](/img/structure/B14014262.png)
